molecular formula C16H13ClO4 B6410908 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid CAS No. 1261910-14-8

2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid

Cat. No.: B6410908
CAS No.: 1261910-14-8
M. Wt: 304.72 g/mol
InChI Key: LDRQOTHSBLGZEN-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core

Properties

IUPAC Name

2-(4-chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-9-3-5-11(12(7-9)15(18)19)10-4-6-14(17)13(8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRQOTHSBLGZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692029
Record name 4'-Chloro-3'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-14-8
Record name 4'-Chloro-3'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-3-methoxycarbonylbenzene.

    Functional Group Introduction:

    Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Chloro-3-methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid

Comparison: 2-(4-Chloro-3-methoxycarbonylphenyl)-5-methylbenzoic acid is unique due to the presence of both a chloro and a methoxycarbonyl group on the same benzene ring, along with a methyl group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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